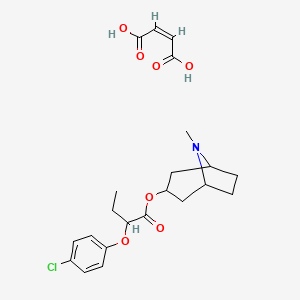

![molecular formula C8H5BrS B1147249 5-BROMOBENZO[B]THIOPHENE CAS No. 133150-64-8](/img/structure/B1147249.png)

5-BROMOBENZO[B]THIOPHENE

Overview

Description

Synthesis Analysis

The synthesis of 5-bromobenzo[b]thiophene and its derivatives involves multiple steps, including bromination, cyclization, and palladium-catalyzed coupling reactions. For example, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized through a sequence that included the synthesis of 3-bromobenzo[b]thiophene derivatives via a bromocyclization step (Tréguier et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-bromobenzo[b]thiophene and related compounds has been elucidated through various techniques including X-ray crystallography. These studies reveal insights into the electron structure and orbital configurations that influence the reactivity and properties of these compounds (Wu et al., 2013).

Chemical Reactions and Properties

5-Bromobenzo[b]thiophene undergoes various chemical reactions, including aromatic nucleophilic substitution and rearrangement. These reactions are influenced by the electronic and structural characteristics of the compound, leading to the formation of novel compounds with diverse properties (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 5-bromobenzo[b]thiophene derivatives, including solubility, melting points, and crystal structures, have been studied to understand their potential applications in material science and organic synthesis. The synthesis and structural analysis of compounds like dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) highlight the importance of molecular design in achieving high performance in applications such as field-effect transistors (Park et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-bromobenzo[b]thiophene, including its reactivity in electrophilic substitution, bromination, and nitration reactions, are crucial for its utility in synthetic chemistry. Studies on the substitution reactions of benzo[b]thiophen derivatives provide valuable insights into the reactivity patterns and potential synthetic applications of these compounds (Cooper et al., 1970).

Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Scientific Field: Industrial Chemistry and Material Science

- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors has been successful, but specific results or quantitative data are not provided in the source .

-

Scientific Field: Organic Semiconductors

- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : The use of thiophene derivatives in the advancement of organic semiconductors has been successful, but specific results or quantitative data are not provided in the source .

-

Scientific Field: Pharmaceutical Chemistry

- Application Summary : 5-Bromobenzo[b]thiophene is used as a reactant in the preparation of 4-aminoquinolines and tetraoxanes displaying antimalarial activity .

- Methods of Application : The compound is used as a reactant in the synthesis process .

- Results or Outcomes : The resulting 4-aminoquinolines and tetraoxanes have shown antimalarial activity .

-

Scientific Field: Electrochemical Synthesis

- Application Summary : 5-Bromobenzo[b]thiophene can be used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides .

- Methods of Application : The synthesis involves the reaction of sulfonhydrazides with internal alkynes, forming a quaternary spirocyclization intermediate .

- Results or Outcomes : The S-migration process was rationalized to lead to the products .

-

Scientific Field: Analytical Method Development

- Application Summary : 5-Bromobenzo[b]thiophene can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Brexpiprazole .

- Methods of Application : The compound is used in the analytical method development and validation process .

- Results or Outcomes : The use of 5-Bromobenzo[b]thiophene in this context is compliant with regulatory guidelines .

-

Scientific Field: Organic Light-Emitting Diodes (OLEDs)

- Application Summary : Thiophene-mediated molecules, including 5-Bromobenzo[b]thiophene, have a significant role in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application : The compound is used in the synthesis process of OLEDs .

- Results or Outcomes : The use of thiophene derivatives in the fabrication of OLEDs has been successful, but specific results or quantitative data are not provided in the source .

-

Scientific Field: Organic Field-Effect Transistors (OFETs)

- Application Summary : Thiophene-mediated molecules are used in the advancement of organic field-effect transistors (OFETs) .

- Methods of Application : The compound is used in the synthesis process of OFETs .

- Results or Outcomes : The use of thiophene derivatives in the advancement of OFETs has been successful, but specific results or quantitative data are not provided in the source .

-

Scientific Field: Anti-Inflammatory Drugs

- Application Summary : Thiophene-based drugs, such as suprofen which has a 2-substituted thiophene framework, are known as nonsteroidal anti-inflammatory drugs .

- Methods of Application : The compound is used in the synthesis process of these drugs .

- Results or Outcomes : The use of thiophene derivatives in the synthesis of anti-inflammatory drugs has been successful, but specific results or quantitative data are not provided in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGPYDSULDKNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[c]thiophene | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)